

GKK1032B: A Fungal Metabolite with Potent Anti-cancer and Antibacterial Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **GKK1032B**

Cat. No.: **B10783431**

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GKK1032B is a complex peptide-polyketide hybrid metabolite produced by the endophytic fungus *Penicillium* sp., notably isolated from *Penicillium citrinum*. This document provides a comprehensive technical overview of **GKK1032B**, consolidating its chemical properties, biological activities, and mechanisms of action. Detailed experimental protocols for key assays and a summary of all available quantitative data are presented to support further research and development. **GKK1032B** has demonstrated significant antiproliferative activity against a range of human cancer cell lines and antibacterial effects against select pathogens. Its primary mechanism of anti-cancer action involves the induction of apoptosis through the activation of the caspase signaling pathway.

Introduction

Endophytic fungi are a prolific source of novel, bioactive secondary metabolites with significant potential for pharmaceutical development. **GKK1032B**, a fungal metabolite originally isolated from an unidentified *Penicillium* sp., has emerged as a promising candidate for oncology and infectious disease research.^[1] Subsequent studies have identified the producing organism as *Penicillium citrinum*, an endophyte found in medicinal plants such as *Garcinia mangostana* and *Dendrobium officinale*.^{[1][2]} **GKK1032B** exhibits potent cytotoxic effects against various cancer cell lines and displays antibacterial properties.^{[3][4]} This guide synthesizes the current knowledge on **GKK1032B** to facilitate its exploration as a potential therapeutic agent.

Chemical Properties

GKK1032B is a structurally complex molecule with the following properties:

Property	Value	Reference
Chemical Formula	$C_{32}H_{39}NO_4$	[3] [4]
Molecular Weight	501.67 g/mol	[3]
CAS Number	358375-11-8	[3] [4]
Appearance	Solid powder	[3]
Solubility	Soluble in DMSO, Dichloromethane, Ethanol	[3] [4]
IUPAC Name	(3aR,9aR,9bS,10R,12S,13aR, 13bR,13cR,16R,16aS,17aS)- rel-(+)-16-ethenyl- 3a,9b,10,11,12,13,13a,13b,13 c,16,16a,17a-dodecahydro- 10,12,13a,14,16-pentamethyl- 5,8- ethenofluoreno[9',1':2,3,4]oxac yclododecino[6,7-c]pyrrole- 1,3,17(2H,4H,9aH)-trione	[3]

Biological Activity

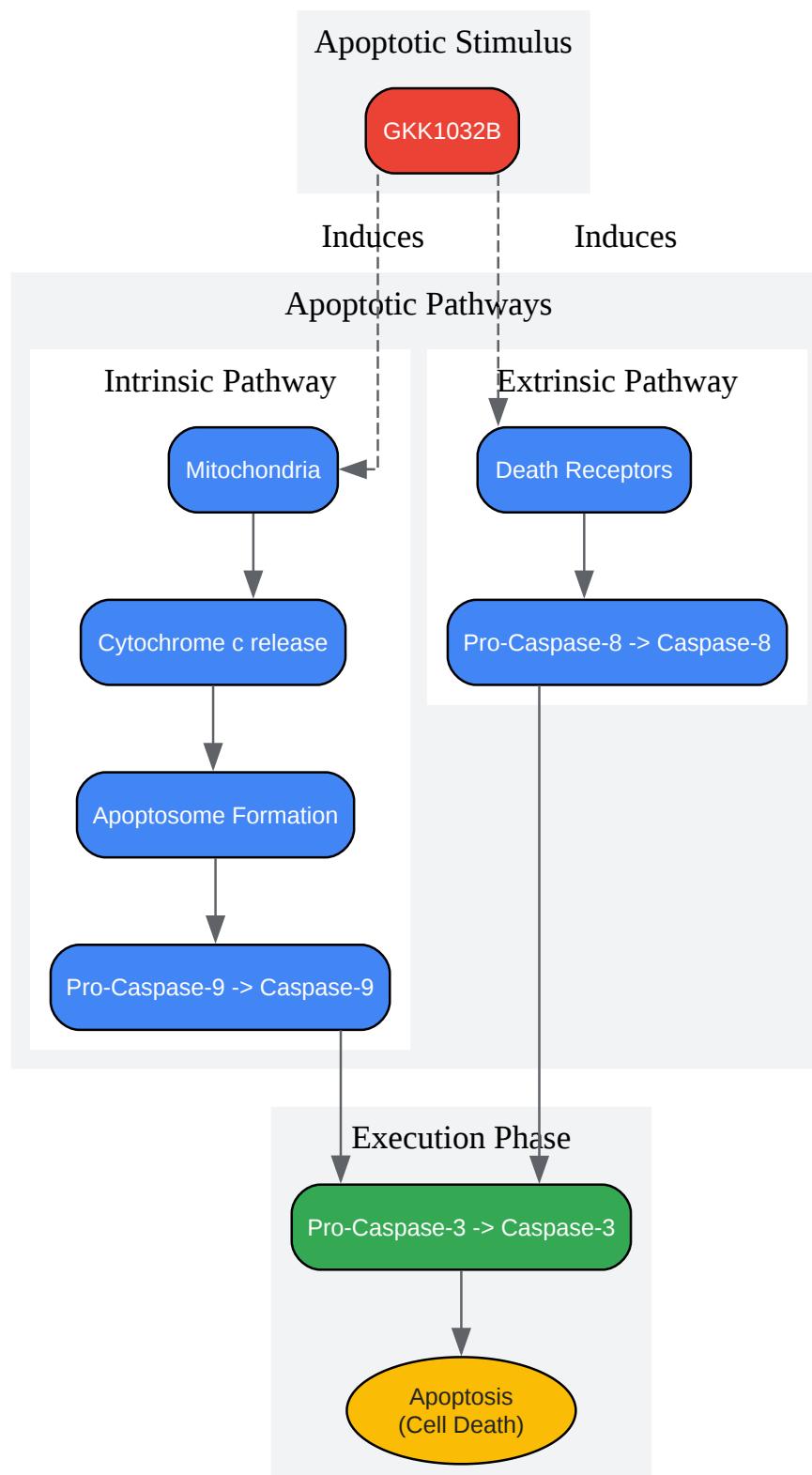
GKK1032B has demonstrated a range of biological activities, with its antiproliferative and antibacterial effects being the most prominent.

Antiproliferative Activity

GKK1032B exhibits significant cytotoxicity against several human cancer cell lines. The half-maximal inhibitory concentration (IC_{50}) values are summarized in the table below.

Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
MG63	Human Osteosarcoma	3.49	[2][3]
U2OS	Human Osteosarcoma	5.07	
MCF-7	Breast Cancer	14.71	[4]
HeLa S3	Cervical Cancer	17.7	[4]
Vero	Normal Kidney (control)	29.55	[4]

Antibacterial Activity


The compound has also been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are presented below.

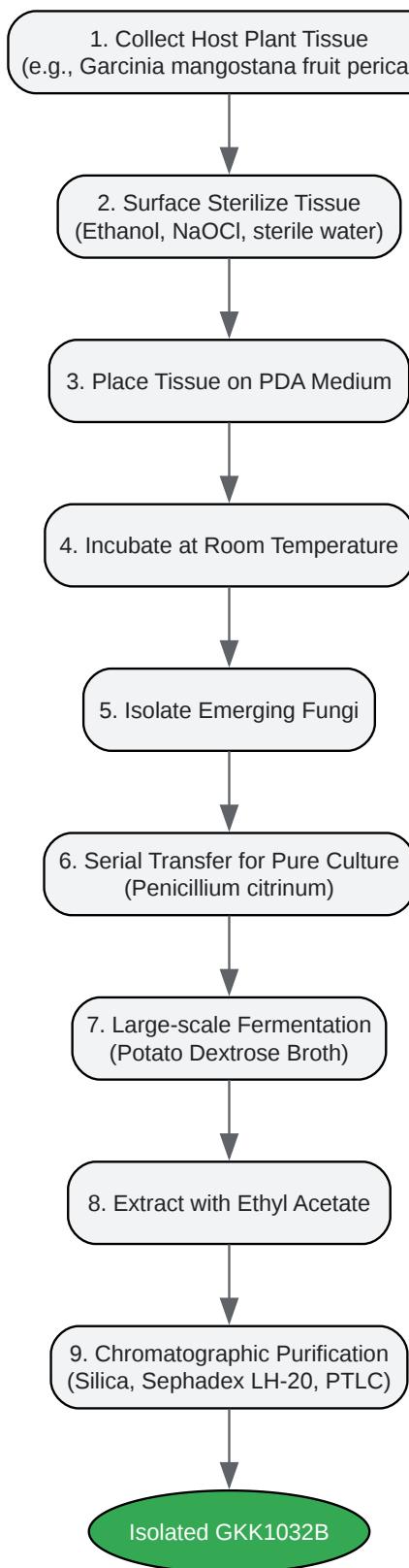
Bacterial Strain	Gram Stain	MIC	Reference
Bacillus subtilis	Positive	20.8 μg/mL	[4]
Mycobacterium tuberculosis	N/A	48.35 μM	[4]

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the antiproliferative effect of **GKK1032B** in cancer cells is the induction of programmed cell death, or apoptosis. Studies on the human osteosarcoma cell line MG63 have shown that **GKK1032B** treatment leads to characteristic morphological changes of apoptosis, including cell shrinkage and chromatin compaction.[2] This is achieved through the activation of the caspase signaling cascade.[2][3]

While the specific caspases (e.g., caspase-3, -8, -9) activated by **GKK1032B** have not yet been explicitly identified in the literature, a generalized pathway for caspase-dependent apoptosis is illustrated below. Apoptosis can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases that dismantle the cell.

[Click to download full resolution via product page](#)


Generalized caspase-dependent apoptosis pathway.

Experimental Protocols

This section details the methodologies used for the key biological assays performed with **GKK1032B**.

Fungal Isolation and Culture

The **GKK1032B**-producing fungus, *Penicillium citrinum*, can be isolated from the surface-sterilized inner tissues of host plants.

[Click to download full resolution via product page](#)Workflow for isolation and purification of **GKK1032B**.

Cell Viability (MTT Assay)

The cytotoxic effect of **GKK1032B** is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Seeding: Seed cells (e.g., MG63) in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of **GKK1032B** for the desired duration (e.g., 72 hours).
- MTT Addition: Remove the treatment medium and add 20-30 μ L of a 2 mg/mL MTT solution to each well. Incubate for 1.5 to 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- Solubilization: Remove the MTT solution and add 130-150 μ L of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value.

Apoptosis Analysis (Flow Cytometry)

Apoptosis is detected and quantified using an Annexin V-FITC and Propidium Iodide (PI) dual-staining assay followed by flow cytometry.

- Cell Treatment: Treat cells with the desired concentrations of **GKK1032B** for 24 hours.
- Cell Harvesting: Wash the cells twice with PBS and harvest them by trypsinization. Resuspend the cell pellet in 100 μ L of 1× binding buffer.
- Staining: Add 5 μ L of Annexin V-FITC and 5 μ L of PI to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
- Sample Preparation: Add 400 μ L of 1× binding buffer to each sample.

- Flow Cytometry: Analyze the samples using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Caspase Activation (Western Blot Analysis)

The activation of caspases can be determined by detecting the cleavage of pro-caspases into their active subunits via Western blotting.

- Protein Extraction: Treat cells with **GKK1032B**, then lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the pro- and cleaved forms of caspases (e.g., caspase-3, -8, -9).
- Detection: After washing, incubate the membrane with a suitable HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

GKK1032B is a potent fungal metabolite with well-documented antiproliferative and antibacterial activities. Its ability to induce caspase-dependent apoptosis in cancer cells makes it a compelling candidate for further preclinical development. Future research should focus on elucidating the precise molecular targets and the specific caspases involved in its apoptotic pathway. In vivo studies are also necessary to evaluate its efficacy and safety profile in animal models. The detailed information and protocols provided in this guide serve as a valuable resource for scientists working to unlock the full therapeutic potential of **GKK1032B**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The role of programmed cell death in osteosarcoma: From pathogenesis to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cjmcpu.com [cjmcpu.com]
- 3. GKK1032B from endophytic *Penicillium citrinum* induces the apoptosis of human osteosarcoma MG63 cells through caspase pathway activation [cjmcpu.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [GKK1032B: A Fungal Metabolite with Potent Anti-cancer and Antibacterial Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10783431#gkk1032b-penicillium-sp-metabolite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com